molecular formula C10H11BrO3S B12085659 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene

Cat. No.: B12085659
M. Wt: 291.16 g/mol
InChI Key: ADKYONRAMNWPKN-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene is an organic compound with the molecular formula C10H11BrO3S. It is a derivative of benzene, featuring a bromine atom, a cyclopropoxy group, and a methylsulfonyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene can be achieved through several routes. One common method involves the reaction of phenyl methyl sulfone with bromide under alkaline conditions to obtain 4-Bromophenyl methyl sulfone. This intermediate can then be further reacted with cyclopropyl alcohol to introduce the cyclopropoxy group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-efficiency.

Chemical Reactions Analysis

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include copper (I) iodide for coupling reactions and various oxidizing or reducing agents for modifying the sulfonyl group. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene involves its interaction with specific molecular targets. The bromine atom and the cyclopropoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

1-Bromo-2-cyclopropoxy-4-(methylsulfonyl)benzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11BrO3S

Molecular Weight

291.16 g/mol

IUPAC Name

1-bromo-2-cyclopropyloxy-4-methylsulfonylbenzene

InChI

InChI=1S/C10H11BrO3S/c1-15(12,13)8-4-5-9(11)10(6-8)14-7-2-3-7/h4-7H,2-3H2,1H3

InChI Key

ADKYONRAMNWPKN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)Br)OC2CC2

Origin of Product

United States

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